3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Description
3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a nitrogen-containing spirocyclic compound with a 1,4-diazaspiro[4.4]non-3-ene-2-thione core. The molecule features a 4-chlorophenyl group at position 3 and a 4-fluorobenzoyl substituent at position 1 (Figure 1). Its CAS registry number is 899926-60-4, and it is cataloged under identifiers such as MFCD14735650, ZINC4890596, and BBL024631 .
Properties
IUPAC Name |
[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-(4-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2OS/c21-15-7-3-13(4-8-15)17-19(26)24(20(23-17)11-1-2-12-20)18(25)14-5-9-16(22)10-6-14/h3-10H,1-2,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXWWKKAQXDYDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Diazaspiro Derivatives
Another structural variant, 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione (CAS 899926-57-9), expands the spiro ring system from [4.4] to [4.5]. The additional methylene group in the diazaspiro[4.5] system increases ring flexibility, which could influence puckering dynamics (see Section 2.3) and steric interactions .
Chalcone Derivatives with Similar Substituents
Chalcone derivatives such as (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one (C1) and (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one (C2) share the 4-chlorophenyl motif but lack the spirocyclic thione core. These compounds exhibit cytotoxic activity against MCF7 breast cancer cells, with IC₅₀ values of 1,484.75 μg/mL (C1, inactive) and 100 μg/mL (C2, active). The presence of a conjugated enone system in chalcones versus the rigid spirocyclic scaffold in the target compound highlights divergent structure-activity relationships .
Conformational Analysis: Role of Spirocyclic Puckering
The puckering of the diazaspiro[4.4]non-3-ene ring is critical to its three-dimensional conformation. Cremer and Pople’s generalized puckering coordinates () define ring non-planarity through amplitude (q) and phase (φ) parameters. For a diazaspiro[4.4] system, the puckering amplitude is expected to differ from larger rings (e.g., [4.5]), influencing molecular packing in crystals or interactions with biological targets. Computational studies using programs like SHELXL () could quantify these differences, though specific data are absent in the evidence .
Data Tables
Table 1: Structural Comparison of Diazaspiro Derivatives
| Compound Name | CAS Number | Spiro Ring System | Substituents (Position) | Key Identifiers |
|---|---|---|---|---|
| 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | 899926-60-4 | [4.4] | 4-ClPh (3), 4-FBz (1) | MFCD14735650, ZINC4890596 |
| 3-(4-Bromophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione | Not available | [4.4] | 4-BrPh (3), 4-FBz (1) | N/A |
| 3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione | 899926-57-9 | [4.5] | 4-ClPh (3) | MFCD02311200, ZINC4890585 |
Table 2: Cytotoxic Activity of Chalcone Derivatives ()
| Compound ID | Structure (Chalcone) | IC₅₀/LC₅₀ (μg/mL) | Activity Profile |
|---|---|---|---|
| C1 | (E)-1-(4-Chlorophenyl)-3-p-tolylprop-2-en-1-one | 1,484.75 | Inactive (no cytotoxicity) |
| C2 | (E)-1-(4-Chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one | 100 | Moderate activity |
| C3 | (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 100 | Moderate activity |
| C4 | (E)-1-(3-Bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 100 | Moderate activity |
Research Implications and Gaps
While structural analogs of this compound highlight the role of halogen substitution and ring size, the absence of direct biological or crystallographic data for the target compound limits mechanistic insights. Future studies should prioritize:
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